Monosodium L-aspartate
Overview
Description
Monosodium L-aspartate, also known as L-aspartic acid sodium salt monohydrate, is a compound with the chemical formula C4H6NNaO4·H2O. It is a white crystalline powder that is soluble in water. This compound is commonly used in various fields, including biochemistry, medicine, and the food industry. It is known for its role as a neurotransmitter and its involvement in the biosynthesis of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monosodium L-aspartate can be synthesized through the neutralization of L-aspartic acid with sodium hydroxide. The reaction typically involves dissolving L-aspartic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the crystalline form of this compound.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Corynebacterium glutamicum, are genetically engineered to overproduce L-aspartic acid. The L-aspartic acid is then neutralized with sodium hydroxide to produce this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Monosodium L-aspartate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxaloacetate.
Reduction: It can be reduced to form L-alanine.
Substitution: It can participate in substitution reactions to form derivatives such as N-substituted aspartates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxaloacetate
Reduction: L-alanine
Substitution: N-substituted aspartates
Scientific Research Applications
Monosodium L-aspartate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It serves as a neurotransmitter and is involved in the synthesis of proteins and nucleotides.
Industry: It is used in the production of biodegradable plastics and as a food additive to enhance flavor.
Mechanism of Action
Monosodium L-aspartate acts as an excitatory neurotransmitter by binding to NMDA receptors in the brain. This binding leads to the activation of these receptors, resulting in the influx of calcium ions into the neuron. This process is crucial for synaptic plasticity, learning, and memory . Additionally, it plays a role in the malate-aspartate shuttle, which is essential for maintaining the redox balance in cells .
Comparison with Similar Compounds
- Monosodium L-glutamate
- Disodium 5’-inosinate
- Disodium 5’-guanylate
Monosodium L-aspartate stands out due to its dual role in both taste perception and neurotransmission, making it a compound of significant interest in multiple fields of research.
Properties
IUPAC Name |
(2S)-2-aminobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Record name | L-ASPARTIC ACID | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | aspartic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Aspartic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25608-40-6, Array | |
Record name | Poly(L-aspartic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25608-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aspartic acid [USAN:USP:INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022621 | |
Record name | L-Aspartic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7022621 | |
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Molecular Weight |
133.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless | |
Record name | L-Aspartic acid | |
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Record name | Aspartic acid | |
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Record name | L-ASPARTIC ACID | |
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Record name | L-Aspartic acid | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol) | |
Record name | Aspartic acid | |
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Record name | (L)-ASPARTIC ACID | |
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Record name | L-Aspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |
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Record name | L-ASPARTIC ACID | |
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Record name | L-Aspartic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.6603 at 13 °C, 1.7 g/cm³ | |
Record name | (L)-ASPARTIC ACID | |
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Record name | L-ASPARTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.0000013 [mmHg] | |
Record name | Aspartic acid | |
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Mechanism of Action |
There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle. | |
Record name | Aspartic acid | |
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URL | https://www.drugbank.ca/drugs/DB00128 | |
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Color/Form |
White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods | |
CAS No. |
56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6 | |
Record name | L-Aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-84-8 | |
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Record name | Aspartic acid [USAN:USP:INN] | |
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Record name | Aspartic acid | |
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Record name | ASPARTIC ACID | |
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Melting Point |
270-271 °C, 270 °C | |
Record name | Aspartic acid | |
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Record name | L-Aspartic acid | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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